molecular formula C10H9D6N B1148044 Geranyl nitrile - d6 CAS No. 1394230-43-3

Geranyl nitrile - d6

Cat. No.: B1148044
CAS No.: 1394230-43-3
M. Wt: 155.27
Attention: For research use only. Not for human or veterinary use.
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Description

Geranyl nitrile (C${10}$H${15}$N), a monoterpenoid nitrile, is derived from geraniol via substitution of the hydroxyl group with a nitrile functionality. The deuterated form, geranyl nitrile - d6, incorporates six deuterium atoms, typically at positions critical for isotopic labeling in analytical and metabolic studies. This compound is structurally characterized by a conjugated isoprenoid chain and a terminal nitrile group, which confers distinct electronic and reactivity properties.

Geranyl nitrile occurs naturally in biological systems, such as in the urinary volatile organic compounds (VOCs) of the maned wolf, where it serves as a sex- and reproductive-status-specific biomarker . Industrially, it has been explored for fragrance applications, though its use is restricted due to safety concerns raised by the International Fragrance Association (IFRA) . In research, its deuterated form is employed in isotopic tracing to study terpenoid biosynthesis and metabolic pathways .

Properties

CAS No.

1394230-43-3

Molecular Formula

C10H9D6N

Molecular Weight

155.27

Purity

95% min.

Synonyms

Geranyl nitrile - d6

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Citronellyl Nitrile

  • Structure: A monoterpene nitrile structurally similar to geranyl nitrile but with a saturated isoprenoid chain.
  • Reactivity : The absence of conjugated double bonds reduces its electron delocalization, leading to lower polarity compared to geranyl nitrile.
  • Applications : Used in fragrance formulations and as a precursor for citronellyl amine synthesis via nitrile reduction .
  • Safety: Not currently restricted by IFRA, unlike geranyl nitrile .

Polycyclic Aromatic Nitriles (e.g., Dibenzodioxin-1-carbonitrile Derivatives)

  • Structure : Feature aromatic rings with nitrile substituents, unlike the aliphatic terpene backbone of geranyl nitrile.
  • Bioactivity: Ortho- or meta-carboxy esters (e.g., compounds 5,6 in ) exhibit strong cytotoxicity due to disrupted internal charge transfer (ICT) between the dioxin ring and nitrile group . Electron donor groups proximal to nitriles (e.g., compounds 2–4 in ) enhance cytotoxicity via non-uniform electron density distribution, a property absent in geranyl nitrile .
  • Electronic Properties : Aromatic nitriles display stronger electron-withdrawing effects compared to geranyl nitrile’s aliphatic nitrile, influencing their reactivity in medicinal chemistry applications .

Iron-Cyclopentadienyl Nitrile Complexes

  • Structure : Metal complexes with nitrile ligands (e.g., [Fe(Cp)(dppe)(nitrile carbohydrate derivatives)]+).
  • Bioactivity: Exhibit IC$_{50}$ values in the micromolar range against cancer cell lines (e.g., HCT116 colon cancer), comparable to geranyl nitrile derivatives but with mechanisms involving metal coordination rather than terpenoid interactions .

Geranyl Methacrylate Copolymers

  • Structure : Geranyl methacrylate grafted onto starch, forming copolymers.
  • Physicochemical Properties :
    • Higher moisture and chemical resistance compared to geranyl nitrile due to polymeric crosslinking .
    • Lower thermal stability (decomposition <150°C) than geranyl nitrile, which is stable under ambient conditions .

Toxicological and Regulatory Profiles

  • Geranyl Nitrile : Restricted by IFRA due to insufficient safety data, limiting its use in fragrances .
  • Aromatic Nitriles: Varying toxicity profiles; ortho-carboxy esters are highly cytotoxic, while electron-rich nitriles (e.g., aminobenzonitrile derivatives) are prioritized in drug discovery .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Functional Groups Bioactivity (IC$_{50}$) Industrial Use
Geranyl nitrile - d6 Aliphatic terpene Nitrile N/A Isotopic tracing
Citronellyl nitrile Saturated terpene Nitrile N/A Fragrance
Dibenzodioxin-1-carbonitrile Aromatic dioxin Nitrile, carboxy ester <10 µM (cytotoxic) Medicinal chemistry
Fe-Cp nitrile complex Organometallic Nitrile ligand 25–66 µM Anticancer agents

Table 2: Regulatory Status

Compound IFRA Status Safety Concerns
Geranyl nitrile Restricted Insufficient data
Citronellyl nitrile Permitted None reported
Aromatic nitriles Case-dependent High cytotoxicity

Q & A

Q. What risk mitigation strategies are critical when handling this compound in inhalation studies?

  • Methodological Answer : Employ fume hoods with HEPA filters and real-time air monitoring for nitrile vapors. Safety protocols should align with OSHA’s permissible exposure limits (PELs) and include emergency response plans for nitrile-related cyanide toxicity .

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